

An In-depth Technical Guide to N-Phenylmethacrylamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Phenylmethacrylamide**

Cat. No.: **B167878**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **N-Phenylmethacrylamide**, a key monomer in polymer science and a potential building block in medicinal chemistry. This document outlines its core quantitative data, detailed experimental protocols for its characterization, and a logical workflow for its analysis.

Core Physicochemical Data

N-Phenylmethacrylamide is an organic compound with the chemical formula C10H11NO.[\[1\]](#) [\[2\]](#)[\[3\]](#) Its molecular structure consists of a phenyl group attached to the nitrogen of a methacrylamide functional group. The quantitative properties of **N-Phenylmethacrylamide** are summarized in the table below.

Property	Value	Source
Molecular Weight	161.20 g/mol	[1] [2] [3]
Molecular Formula	C10H11NO	[1] [2] [3]
Melting Point	84-85°C	[4]
Boiling Point	319.4±15.0 °C (Predicted)	[4]
Density	1.071±0.06 g/cm3 (Predicted)	[4]
CAS Number	1611-83-2	[1]

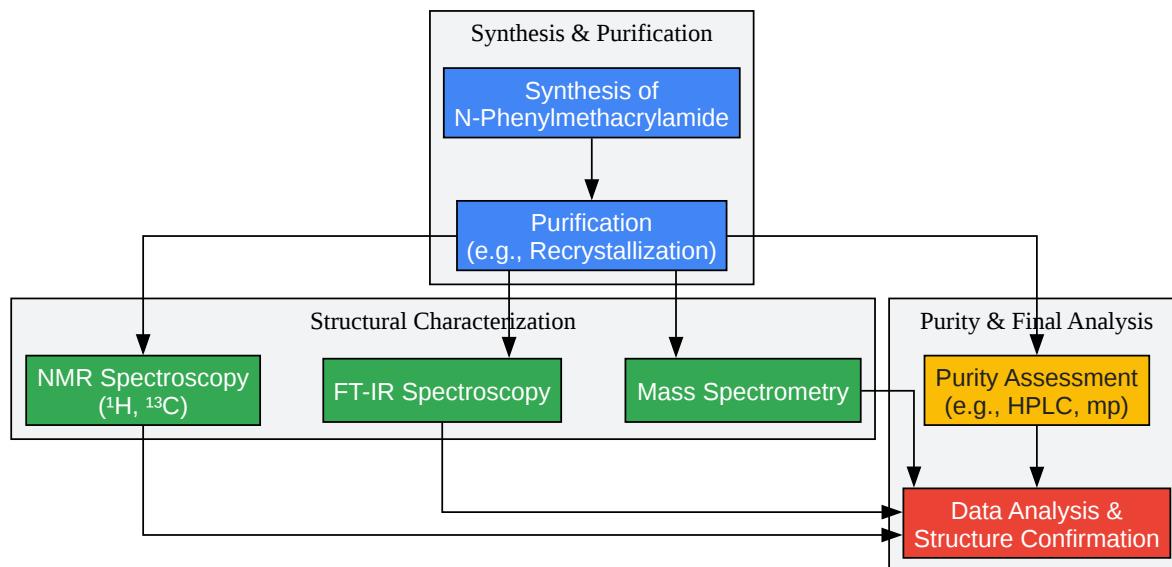
Experimental Protocols for Characterization

The following are representative experimental protocols for the structural elucidation and purity assessment of **N-Phenylmethacrylamide**.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Proton (¹H) NMR Spectroscopy:
 - Objective: To determine the number and environment of protons in the molecule.
 - Sample Preparation: Dissolve 5-10 mg of **N-Phenylmethacrylamide** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
 - Instrumentation: A 400 MHz or higher field NMR spectrometer.
 - Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Typical spectral parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Expected Signals: Resonances corresponding to the aromatic protons of the phenyl group, the vinyl protons of the methacrylamide group, and the methyl protons.
- Carbon-13 (¹³C) NMR Spectroscopy:
 - Objective: To identify the number of unique carbon atoms and their chemical environments.
 - Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg).
 - Instrumentation: A 100 MHz or higher field NMR spectrometer.
 - Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
 - Expected Signals: Peaks corresponding to the carbonyl carbon, aromatic carbons, vinyl carbons, and the methyl carbon.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy


- Objective: To identify the functional groups present in the molecule.
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of **N-Phenylmethacrylamide** with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FT-IR spectrometer.
- Data Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} .
- Expected Absorption Bands: Characteristic peaks for N-H stretching, C=O (amide I) stretching, C=C stretching, and aromatic C-H bending.

2.3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, such as one utilizing Electron Impact (EI) or Electrospray Ionization (ESI).
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS, or introduce it directly for EI-MS.
- Data Acquisition: Acquire the mass spectrum, observing the molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$.
- Expected Result: A molecular ion peak corresponding to the molecular weight of **N-Phenylmethacrylamide** (161.20 g/mol).[\[1\]](#)

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the synthesis and characterization of **N-Phenylmethacrylamide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Phenylmethacrylamide | C10H11NO | CID 74164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1611-83-2[N-Phenylmethacrylamide]- Acme Biochemical [acmec.com.cn]
- 3. N-PHENYLMETHACRYLAMIDE | 1611-83-2 [chemicalbook.com]
- 4. N-PHENYLMETHACRYLAMIDE CAS#: 1611-83-2 [amp.chemicalbook.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to N-Phenylmethacrylamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b167878#molecular-weight-of-n-phenylmethacrylamide\]](https://www.benchchem.com/product/b167878#molecular-weight-of-n-phenylmethacrylamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com